molecular formula C28H22N4O2 B8246381 4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde

4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde

Cat. No.: B8246381
M. Wt: 446.5 g/mol
InChI Key: NOEONHUBQBAFJL-UHFFFAOYSA-N
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Description

2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound featuring multiple imidazole groups and a terphenyl backbone. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.

    Reduction: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its imidazole moieties which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is not fully understood. the imidazole rings are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its combination of multiple imidazole rings and a terphenyl backbone, which may confer distinct chemical and biological properties compared to simpler imidazole derivatives .

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c33-17-21-1-5-23(6-2-21)27-13-26(16-32-12-10-30-20-32)28(24-7-3-22(18-34)4-8-24)14-25(27)15-31-11-9-29-19-31/h1-14,17-20H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEONHUBQBAFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2CN3C=CN=C3)C4=CC=C(C=C4)C=O)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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